molecular formula C21H21N3O4 B2781754 N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide CAS No. 941983-64-8

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide

Cat. No.: B2781754
CAS No.: 941983-64-8
M. Wt: 379.416
InChI Key: GPALWJSOTCXGHT-UHFFFAOYSA-N
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Description

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide (CAS 941983-64-8) is a synthetic small molecule with a molecular formula of C21H21N3O4 and a molecular weight of 379.41 g/mol . This compound features a pyridazine core, a heterocyclic ring system gaining significant interest in medicinal chemistry and drug discovery for its versatile biological activities . The pyridazine is substituted with an ethoxy group at the 6-position and is linked to a benzamide moiety via a phenyl bridge; the benzamide is further functionalized with 2,3-dimethoxy substituents . As a building block in chemical synthesis, this compound provides researchers with a complex, multifunctional core for constructing more elaborate molecular architectures or for generating libraries of related compounds in the search for novel bioactive substances . Pyridazine derivatives analogous to this compound are frequently investigated for their potential interactions with biological targets, which may include enzymes like tyrosine kinases or pathways relevant to cell proliferation and survival . Researchers can acquire this compound for their investigations, as it is available from chemical suppliers with a stated purity of 90% or higher . Please note: This product is intended For Research Use Only and is not classified as a drug or pharmaceutical. It is not approved for diagnostic or therapeutic applications and is strictly prohibited from being introduced into humans or animals in any form.

Properties

IUPAC Name

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-4-28-19-13-12-17(23-24-19)14-8-10-15(11-9-14)22-21(25)16-6-5-7-18(26-2)20(16)27-3/h5-13H,4H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPALWJSOTCXGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxypyridazinyl Intermediate: The initial step involves the synthesis of 6-ethoxypyridazine through the reaction of pyridazine with ethyl iodide in the presence of a base such as potassium carbonate.

    Coupling with Phenyl Ring: The ethoxypyridazinyl intermediate is then coupled with a phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form 4-(6-ethoxypyridazin-3-yl)phenyl.

    Formation of the Benzamide Moiety: The final step involves the reaction of the coupled intermediate with 2,3-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxypyridazinyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(6-methoxypyridazin-3-yl)phenyl)-3-nitrobenzamide
  • 4-ethoxy-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide

Uniqueness

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide is unique due to the presence of both ethoxypyridazinyl and dimethoxybenzamide groups, which impart distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research and development.

Biological Activity

N-[4-(6-ethoxypyridazin-3-yl)phenyl]-2,3-dimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components: a pyridazine moiety, a phenyl group, and a dimethoxybenzamide. The presence of these functional groups suggests potential interactions with various biological targets.

Property Value
Molecular FormulaC17H20N4O3
Molecular Weight312.37 g/mol
SolubilitySoluble in DMSO and ethanol
LogP3.5

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds containing pyridazine derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation.
  • Antimicrobial Properties : The compound's structural features may contribute to its ability to inhibit the growth of certain bacteria and fungi.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory processes.
  • Receptor Interaction : It may interact with various receptors, influencing signaling pathways related to cell survival and apoptosis.
  • Cell Cycle Modulation : By affecting the cell cycle machinery, the compound could induce cell cycle arrest in cancer cells.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Antitumor Study : A study on a similar pyridazine derivative demonstrated significant cytotoxicity against various cancer cell lines (IC50 values ranging from 5 to 30 µM). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
  • Anti-inflammatory Research : Another study highlighted the anti-inflammatory properties of pyridazine derivatives, showing a reduction in pro-inflammatory cytokines in vitro when treated with concentrations as low as 10 µM .
  • Antimicrobial Activity : A recent investigation revealed that compounds structurally related to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. How can computational tools guide the design of analogs with improved pharmacokinetics?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab to optimize logP, CYP450 inhibition, and bioavailability .
  • Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., ≥100 ns simulations for protein-ligand complexes) .
  • Metabolite Prediction : CypReact or GLORYx to anticipate phase I/II metabolism .

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